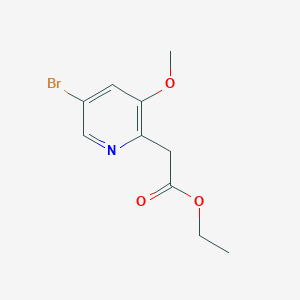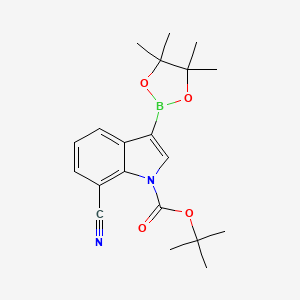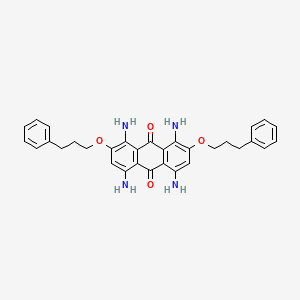
6-Iodo-4-methoxy-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-4-methoxy-2,2’-bipyridine is an organic compound with the molecular formula C11H9IN2O and a molecular weight of 312.11 g/mol It is a derivative of bipyridine, featuring an iodine atom at the 6-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxy-2,2’-bipyridine typically involves the iodination of 4-methoxy-2,2’-bipyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for 6-Iodo-4-methoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-4-methoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups.
Aplicaciones Científicas De Investigación
6-Iodo-4-methoxy-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Iodo-4-methoxy-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . The molecular targets and pathways involved would vary based on the specific metal and the nature of the complex formed.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2,2’-bipyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
6-Iodo-2,2’-bipyridine: Lacks the methoxy group, which can influence its electronic properties and reactivity.
4-Nitro-2,2’-bipyridine: Contains a nitro group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness
6-Iodo-4-methoxy-2,2’-bipyridine is unique due to the presence of both the iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable ligand in coordination chemistry .
Propiedades
Número CAS |
205052-94-4 |
|---|---|
Fórmula molecular |
C11H9IN2O |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
2-iodo-4-methoxy-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9IN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3 |
Clave InChI |
SBTZWWMXVLIIQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)I)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)





![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)





![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)
